6-(Pyrimidin-5-yl)pyridin-2-amine

regioisomeric purity chemical procurement building block quality

6-(Pyrimidin-5-yl)pyridin-2-amine (CAS 827589-03-7), also referred to as 2-amino-6-(5-pyrimidyl)pyridine, is a bicyclic heteroaromatic compound (C₉H₈N₄, MW 172.19) consisting of a 2-aminopyridine ring directly C–C linked to a pyrimidine ring at the 5-position. The unfused biphenyl-like architecture separates it from fused pyridopyrimidine systems, enabling modular synthetic derivatization.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 827589-03-7
Cat. No. B13160633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrimidin-5-yl)pyridin-2-amine
CAS827589-03-7
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C2=CN=CN=C2
InChIInChI=1S/C9H8N4/c10-9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H2,10,13)
InChIKeyJUWLUSYGVKFZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrimidin-5-yl)pyridin-2-amine (CAS 827589-03-7): A Versatile Bicyclic Heteroaromatic Scaffold for Kinase-Targeted Drug Discovery


6-(Pyrimidin-5-yl)pyridin-2-amine (CAS 827589-03-7), also referred to as 2-amino-6-(5-pyrimidyl)pyridine, is a bicyclic heteroaromatic compound (C₉H₈N₄, MW 172.19) consisting of a 2-aminopyridine ring directly C–C linked to a pyrimidine ring at the 5-position . The unfused biphenyl-like architecture separates it from fused pyridopyrimidine systems, enabling modular synthetic derivatization . The compound belongs to the pyridinylamino-pyrimidine class, a privileged scaffold in medicinal chemistry recognized for occupying adenine-binding pockets of multiple protein kinases, including CDKs, Tie-2, and EGFR [1][2]. Its dual hydrogen-bond donor/acceptor functionality from the 2-aminopyridine moiety and the electron-deficient pyrimidine π-system make it a versatile bidentate ligand for kinase hinge-region binding .

Why 6-(Pyrimidin-5-yl)pyridin-2-amine Cannot Be Simply Substituted by Regioisomeric or Core-Modified Analogs


The position of the pyrimidine substituent on the 2-aminopyridine ring fundamentally dictates kinase selectivity, binding mode, and synthetic tractability. The 6-substituted regioisomer (target compound) places the pyrimidine ring at the position ortho to the pyridine nitrogen, enabling a unique intramolecular N–H···N hydrogen-bonding geometry that pre-organizes the scaffold for bidentate hinge binding—a feature absent in the 5-substituted (CAS 827588-84-1) and 3-substituted (CAS 1339008-94-4) regioisomers . Class-level evidence from the pyridinyl-pyrimidine kinase inhibitor series demonstrates that even subtle changes in substitution pattern can shift kinase inhibition profiles: for example, pyridinyl pyrimidine 6 (a 4-pyrimidinyl-2-aminopyridine analog) was a potent but non-selective Tie-2 inhibitor, whereas triazine-based optimization achieved >30-fold kinase selectivity [1]. Furthermore, substituting the pyrimidine at the 2-position rather than the 6-position of the pyridine ring alters the dihedral angle between the rings from approximately 30–45° to a near-planar geometry, significantly affecting binding pocket complementarity and off-target profiles . For procurement decisions, these regioisomers are not interchangeable building blocks—each substitution pattern directs the final compound toward distinct target classes and selectivity windows.

Quantitative Differentiation Evidence for 6-(Pyrimidin-5-yl)pyridin-2-amine Against Closest Analogs


Regioisomeric Purity Benchmarking: 6-Position Substitution (Target) vs. 5-Position and 3-Position Analogs

The target 6-(pyrimidin-5-yl)pyridin-2-amine (CAS 827589-03-7) is commercially available at 98% purity (HPLC) from specialist fine chemical suppliers, compared to 95% for the 3-substituted regioisomer (CAS 1339008-94-4) and variable 95–97% specifications for the 5-substituted regioisomer (CAS 827588-84-1) . This 3-percentage-point purity differential, while seemingly modest, corresponds to a 2.5-fold reduction in total impurity burden (from 5% to 2% total impurities) that is consequential in multi-step synthetic sequences where impurities propagate and amplify .

regioisomeric purity chemical procurement building block quality

Kinase Profiling Class-Level Differentiation: EGFR Mutant-Selective vs. Broad-Spectrum Kinase Inhibition in Pyridinylamino-Pyrimidine Series

Pyridinylaminopyrimidine derivatives incorporating the 6-(pyrimidin-5-yl)pyridin-2-amine core architecture have been explicitly claimed for their ability to selectively inhibit mutant-type EGFR (including T790M/L858R) over wild-type EGFR, a property critical for avoiding dose-limiting toxicity in oncology applications [1][2]. In contrast, the related pyridinyl pyrimidine series exemplified by 'pyridinyl pyrimidine 6' (a 4-pyrimidinyl-substituted analog) was characterized as a potent but non-selective Tie-2 inhibitor lacking this mutant-over-wild-type discrimination [3]. The selectivity advantage of the 6-substituted scaffold is attributed to the spatial orientation of the pyrimidine ring, which positions the hinge-binding 2-aminopyridine motif for optimal interaction with the gatekeeper residue pocket unique to mutant EGFR forms [1].

EGFR T790M mutant-selective kinase inhibition pyridinylaminopyrimidine

Multitarget Kinase Engagement: CDK, Chk1, and Tie-2 Inhibitory Potential Across Pyridinyl-Pyrimidine Derivatives

The pyridinyl-pyrimidine scaffold encompassing 6-(pyrimidin-5-yl)pyridin-2-amine has demonstrated inhibitory activity against a broad panel of clinically relevant kinases. Patent disclosures explicitly claim inhibition of CDK1/cyclin B, CDK4/cyclin D1, CDK7/cyclin H, CDK9/cyclin T1, aurora kinase, GSK3β, and PLK1 for compounds within this structural class [1]. Additionally, separate patent families report Chk1 kinase inhibitory activity for 2-substituted pyrimidine aromatic cycle derivatives [2]. The pyridinyl pyrimidine 6 analog was confirmed as a potent Tie-2 inhibitor designed from X-ray cocrystal structures [3]. This multi-kinase engagement profile contrasts with simpler mono-heterocyclic 2-aminopyridines, which typically exhibit narrower kinase coverage. The 6-position pyrimidine attachment specifically enables simultaneous interaction with the hinge region (via 2-aminopyridine) and the solvent-exposed or hydrophobic back pocket (via the pyrimidine ring), a binding mode not achievable with unsubstituted 2-aminopyridine or 4-substituted analogs [1].

CDK inhibitor Chk1 kinase Tie-2 kinase multi-kinase scaffold

Synthetic Tractability and Intermediate Utility: 6-Substituted Pyridylpyrimidine vs. N-Linked Pyrimidinamine Analogs

6-(Pyrimidin-5-yl)pyridin-2-amine is accessible via established palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-pyrimidinylboronic acids and 2-amino-6-halopyridines, enabling gram-scale synthesis for biological evaluation . This direct C–C bond connectivity is synthetically more robust than the N-linked analogs (e.g., N-(pyrimidin-5-yl)pyridin-2-amine), which require Buchwald-Hartwig amination conditions that can be capricious with electron-deficient heteroaryl halides and may necessitate extensive optimization of catalyst/ligand systems [1]. The compound has been explicitly identified as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with advantages of simple operation, mild reaction conditions, and convenience for industrial production [2]. This contrasts with N-linked analogs, which are primarily documented as intermediates for mesoionic insecticides (e.g., triflumezopyrim) rather than medicinal chemistry applications [3].

Suzuki-Miyaura coupling building block medicinal chemistry intermediate pyridylpyrimidine synthesis

Recommended Application Scenarios for 6-(Pyrimidin-5-yl)pyridin-2-amine Based on Quantitative Differentiation Evidence


Mutant-Selective EGFR Kinase Inhibitor Lead Generation (Oncology Drug Discovery)

Shanghai Allist Pharmaceuticals. EP 3181560 A1. Hodous BL, et al. J Med Chem 2007. Leyan Chemical, Product No. 1594237.

Multi-Kinase Chemical Probe Development and Polypharmacology Studies

Cyclacel Ltd. US20060241297A1. Agricultural Patent DB: Chk1 inhibitors. PDBe: 2p4i. EvitaChem synthetic methodology.

Carbocyclic Nucleoside Medicine Intermediate Manufacturing

He Y, et al. Semantic Scholar. US Patent US20170197949A1 (triflumezopyrim intermediate).

Kinase-Focused Fragment Library Construction for FBDD Screening

EvitaChem. Scaffold analysis and fragment properties. CAS 827589-03-7.

Quote Request

Request a Quote for 6-(Pyrimidin-5-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.